N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-fluorobenzenesulfonohydrazide
Description
Historical Context of Sulfonohydrazide Derivatives in Medicinal Chemistry
Sulfonohydrazide derivatives have been integral to medicinal chemistry since the mid-20th century, primarily due to their dual functionality as electrophilic sulfonyl groups and nucleophilic hydrazide moieties. Early applications focused on their role as intermediates in the Shapiro reaction and Wolff–Kishner–Huang reductions, where they facilitated carbonyl-to-methylene transformations. By the 1980s, researchers recognized their potential as antimicrobial agents, with studies demonstrating potent activity against Staphylococcus aureus and Escherichia coli via sulfonohydrazide complexes.
The advent of electrochemical synthesis techniques in the 2020s expanded their utility, enabling efficient C–S and C–N bond formations without requiring harsh oxidants. For example, Guo et al. (2021) utilized sulfonyl hydrazides in electrosynthetic cinnoline production, highlighting their stability and compatibility with green chemistry principles. Concurrently, structural modifications, such as the introduction of halogenated aryl groups, improved their pharmacokinetic profiles, paving the way for derivatives like this compound.
Structural Classification and Nomenclature of Piperidine-Based Sulfonamides
The compound belongs to the piperidine-sulfonamide hybrid class, characterized by:
- Piperidine core : A six-membered saturated ring with one nitrogen atom, providing conformational rigidity and facilitating hydrophobic interactions with biological targets.
- Dual sulfonohydrazide groups : The 4-chlorophenylsulfonyl and 4-fluorobenzenesulfonyl units linked via a hydrazide bridge (–NH–NH–).
- Halogen substituents : Chlorine at the para position of the phenyl group and fluorine on the benzene ring, enhancing electron-withdrawing effects and metabolic stability.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N'-(4-fluorophenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O5S2/c19-14-1-5-17(6-2-14)30(27,28)23-11-9-13(10-12-23)18(24)21-22-29(25,26)16-7-3-15(20)4-8-16/h1-8,13,22H,9-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPXPGLMVMKGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-fluorobenzenesulfonohydrazide (CAS No. 477872-88-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C18H19ClFN3O5S2
- Molecular Weight : 475.94 g/mol
- Structure : The compound features a piperidine ring, sulfonyl groups, and hydrazide functionalities, which contribute to its biological activity.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated various synthesized compounds for their antibacterial efficacy against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity against these pathogens, suggesting that this compound may possess similar properties due to its structural components .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for the treatment of conditions like Alzheimer's disease. The synthesized derivatives revealed strong inhibitory effects on urease, with some compounds showing IC50 values significantly lower than the reference standard, thiourea (IC50 = 21.25 ± 0.15 µM). For instance, certain derivatives achieved IC50 values as low as 0.63 ± 0.001 µM, indicating potent urease inhibition .
Pharmacological Mechanisms
Docking studies have elucidated the interaction mechanisms of these compounds with target enzymes and proteins. The binding interactions with bovine serum albumin (BSA) further highlight the pharmacological potential of the compound in therapeutic applications .
Data Table of Biological Activities
| Activity | Tested Compounds | IC50 Values (µM) | Reference Standard |
|---|---|---|---|
| Antibacterial against S. typhi | This compound | Moderate to Strong | - |
| Urease Inhibition | Various Derivatives | 0.63 - 6.28 | Thiourea (21.25) |
| AChE Inhibition | Various Derivatives | 2.14 - 6.28 | Eserine (0.5 mM) |
Study on Antibacterial Properties
A recent study synthesized several derivatives based on the piperidine and sulfonamide frameworks and evaluated their antibacterial activity against multiple strains. The findings indicated that compounds with similar structural motifs to this compound demonstrated significant antibacterial effects, particularly against gram-negative bacteria like Salmonella typhi and gram-positive bacteria like Bacillus subtilis. This suggests a promising avenue for developing new antibiotics .
Enzyme Inhibition Research
Another research effort focused on the enzyme inhibitory potential of synthesized derivatives, including this compound. The study highlighted that certain derivatives exhibited exceptional urease inhibition, making them potential candidates for treating infections caused by urease-producing bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS 1024183-79-6)
- Structural Differences: Replaces the 4-fluorobenzenesulfonohydrazide group with a 4-chlorobenzoylhydrazide and substitutes the 4-chlorophenylsulfonyl group with a 4-methylphenylsulfonyl moiety.
- The carbohydrazide (vs. sulfonohydrazide) linkage may decrease hydrogen-bonding capacity, affecting target binding .
N-(2,4-Dichlorophenyl)-N′-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea (CAS 866039-16-9)
- Structural Differences: Replaces the sulfonohydrazide group with a urea bridge and introduces a 2,4-dichlorophenyl substituent.
- The dichlorophenyl group increases lipophilicity, possibly enhancing membrane permeability but reducing aqueous solubility .
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazol-2-thiol (Compound 5 in )
- Structural Differences: Substitutes the sulfonohydrazide with a 1,3,4-oxadiazole-2-thiol ring.
- This modification is associated with antibacterial activity in related compounds, as seen in , where analogs showed MIC values of 10–12 μM against E. coli and S. aureus .
Para-Chlorofentanyl (N-(4-Chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide)
- Structural Differences: Features a propanamide group instead of sulfonohydrazide and a 2-phenylethyl substituent on the piperidine.
- Impact: The phenylethyl and propanamide groups are characteristic of opioid receptor agonists. This highlights how piperidine scaffolds can be tailored for diverse pharmacological effects, though the target compound’s sulfonohydrazide likely shifts its mechanism away from opioid pathways .
Key Data and Research Findings
Table 1: Structural and Functional Comparison
Discussion of Functional Implications
- Sulfonohydrazide vs.
- Dual Sulfonyl Substitutions: The 4-chloro and 4-fluoro groups introduce steric and electronic effects that may optimize binding pocket interactions in microbial targets, as seen in fluoroquinolone antibiotics .
- Piperidine Scaffold Flexibility : The piperidine ring’s conformation allows for diverse substitutions, enabling tuning of pharmacokinetic properties (e.g., para-chlorofentanyl’s opioid activity vs. the target compound’s inferred antibacterial role) .
Q & A
Q. How to address inconsistencies in melting points across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
